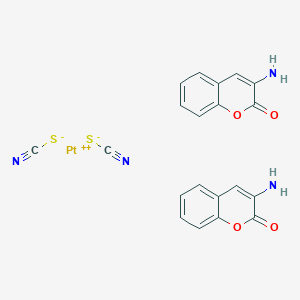![molecular formula C14H19BrO B14439501 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one CAS No. 74072-50-7](/img/structure/B14439501.png)
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C14H19BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a 6-bromohexan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of acetophenone derivatives. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl (OH), amino (NH2), or thiol (SH) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include phenyl acetic acids or benzoic acids.
Reduction Reactions: Products include phenyl ethanols or hexylbenzenes.
Aplicaciones Científicas De Investigación
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The phenyl ring and ethanone moiety can engage in π-π interactions and hydrogen bonding, respectively, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenacyl Bromide: Similar in structure but with a different substituent on the phenyl ring.
1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one: Contains a hydroxyl group instead of a bromohexyl group.
2-Bromo-1-(4-morpholinophenyl)-1-ethanone: Contains a morpholine ring instead of a bromohexyl group.
Uniqueness
1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one is unique due to the presence of the 6-bromohexan-2-yl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
74072-50-7 |
|---|---|
Fórmula molecular |
C14H19BrO |
Peso molecular |
283.20 g/mol |
Nombre IUPAC |
1-[4-(6-bromohexan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H19BrO/c1-11(5-3-4-10-15)13-6-8-14(9-7-13)12(2)16/h6-9,11H,3-5,10H2,1-2H3 |
Clave InChI |
MAKOLSMIKCSEGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCBr)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





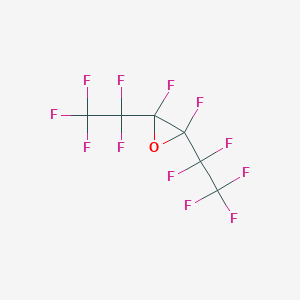
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)


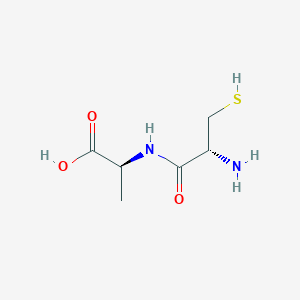
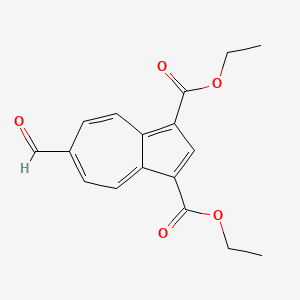
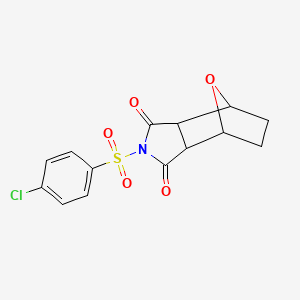


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
